molecular formula C12H22CaO11+2 B15178206 alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt CAS No. 14840-61-0

alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt

Cat. No.: B15178206
CAS No.: 14840-61-0
M. Wt: 382.37 g/mol
InChI Key: KNSRURQUBZPFAR-JSPJSZCJSA-N
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Description

Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt is a compound that belongs to the class of carbohydrates. It is a derivative of sucrose, where the glucose and fructose units are linked together. This compound is often used in various scientific research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt typically involves the enzymatic or chemical modification of sucrose. One common method is the enzymatic synthesis using specific glycosyltransferases that facilitate the transfer of glucose and fructose units to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale enzymatic processes. These processes are optimized for high yield and purity, often involving the use of immobilized enzymes and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic reactions to study glycosylation processes.

    Biology: Employed in cell culture media to investigate carbohydrate metabolism.

    Medicine: Utilized in drug formulation and delivery systems due to its biocompatibility.

    Industry: Applied in the food industry as a sweetener and stabilizer

Mechanism of Action

The mechanism of action of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, facilitating the transfer of glucose and fructose units. This process is crucial in various metabolic pathways, including glycolysis and gluconeogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt is unique due to its calcium salt form, which enhances its stability and solubility compared to other disaccharides. This property makes it particularly useful in industrial and pharmaceutical applications .

Properties

CAS No.

14840-61-0

Molecular Formula

C12H22CaO11+2

Molecular Weight

382.37 g/mol

IUPAC Name

calcium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11.Ca/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h4-11,13-20H,1-3H2;/q;+2/t4-,5-,6-,7-,8+,9-,10+,11-,12-;/m1./s1

InChI Key

KNSRURQUBZPFAR-JSPJSZCJSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Ca+2]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Ca+2]

Origin of Product

United States

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